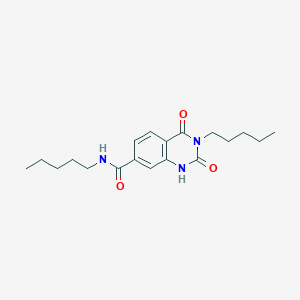

![molecular formula C21H16FN3O B6513903 3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850932-02-4](/img/structure/B6513903.png)

3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular formula of “this compound” is C21H16FN3O . The average mass is 345.370 Da and the monoisotopic mass is 345.127747 Da .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A Diels–Alder reaction has also been reported in the synthesis of related compounds .Wissenschaftliche Forschungsanwendungen

3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and oxidative stress. The compound has been used in studies to investigate the effects of various drugs on cancer cell growth and survival, as well as the effects of various drugs on inflammation and oxidative stress. This compound has also been used in studies to investigate the effects of various drugs on the immune system. In addition, the compound has been used to study the effects of various drugs on the metabolism of cells.

Wirkmechanismus

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

For instance, as a CDK inhibitor, it could halt cell division, as a calcium channel blocker, it could affect muscle contraction and as a GABA A receptor modulator, it could influence neuronal signaling .

Biochemical Pathways

Based on its potential targets, it could impact the cell cycle, calcium signaling pathways, and gabaergic signaling pathways .

Result of Action

Based on its potential targets, it could lead to halted cell division, altered muscle contraction, and modified neuronal signaling .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide in laboratory experiments has a number of advantages. The compound is highly soluble in a variety of organic solvents, which makes it easy to use in a variety of laboratory experiments. In addition, this compound is a highly versatile compound that can be used in a variety of scientific research applications. However, there are also some limitations to the use of this compound in laboratory experiments. The compound is not commercially available, which can make it difficult to obtain for laboratory experiments. In addition, the compound can be toxic to cells at higher concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

The potential applications of 3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide are still being explored, and there are a number of potential future directions for the use of this compound. One potential future direction is the use of this compound in combination with other compounds to create novel therapeutic agents for the treatment of cancer and other diseases. Another potential future direction is the use of this compound in combination with other compounds to create novel anti-inflammatory and antioxidant agents. In addition, the compound could be used to develop novel diagnostic agents for the detection of cancer and other diseases. Finally, this compound could be used to develop novel drug delivery systems for the delivery of therapeutic agents to specific tissues and organs in the body.

Synthesemethoden

3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of a variety of organic solvents. The synthesis of this compound involves the reaction of 7-methyl-2-phenylimidazole with 3-fluoro-N-benzamide in the presence of a palladium catalyst. The reaction is carried out at room temperature and is typically completed in 1-2 hours. The yield of the reaction is typically high, and the purity of the final product is typically greater than 95%.

Eigenschaften

IUPAC Name |

3-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWDFXUUZQFPRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513823.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B6513833.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513838.png)

![3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea](/img/structure/B6513858.png)

![2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6513865.png)

![3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6513872.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B6513879.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-chlorophenyl)acetamide](/img/structure/B6513885.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513888.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513890.png)

![2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513898.png)